3-(3,4-Dichlorophenyl)-1-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]urea
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Overview
Description
3-(3,4-Dichlorophenyl)-1-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]urea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science. The presence of dichlorophenyl and dithiepan moieties in its structure suggests potential biological activity and unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-Dichlorophenyl)-1-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]urea typically involves the following steps:
Formation of the Dichlorophenyl Intermediate: The starting material, 3,4-dichloroaniline, undergoes a reaction with phosgene to form 3,4-dichlorophenyl isocyanate.
Formation of the Dithiepan Intermediate: The 1,4-dithiepan-6-ol is synthesized through a multi-step process involving the cyclization of appropriate precursors.
Coupling Reaction: The final step involves the reaction of 3,4-dichlorophenyl isocyanate with 1,4-dithiepan-6-ol in the presence of a base such as triethylamine to form the desired urea derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
3-(3,4-Dichlorophenyl)-1-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]urea can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the dithiepan ring can be oxidized to form a ketone.
Reduction: The urea moiety can be reduced to form corresponding amines.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.
Major Products Formed
Oxidation: Formation of 3-(3,4-Dichlorophenyl)-1-[(6-oxo-1,4-dithiepan-6-yl)methyl]urea.
Reduction: Formation of 3-(3,4-Dichlorophenyl)-1-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]amine.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(3,4-Dichlorophenyl)-1-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]urea involves its interaction with specific molecular targets. The dichlorophenyl group may interact with hydrophobic pockets in proteins, while the urea moiety can form hydrogen bonds with active sites. The dithiepan ring may contribute to the overall stability and binding affinity of the compound.
Comparison with Similar Compounds
Similar Compounds
3-(3,4-Dichlorophenyl)-1-[(6-hydroxy-1,4-thiepan-6-yl)methyl]urea: Similar structure but with a thiepan ring instead of dithiepan.
3-(3,4-Dichlorophenyl)-1-[(6-hydroxy-1,4-dithiepan-6-yl)ethyl]urea: Similar structure but with an ethyl group instead of a methyl group.
Uniqueness
The presence of the dithiepan ring in 3-(3,4-Dichlorophenyl)-1-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]urea distinguishes it from other similar compounds. This unique structural feature may contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
1-(3,4-dichlorophenyl)-3-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16Cl2N2O2S2/c14-10-2-1-9(5-11(10)15)17-12(18)16-6-13(19)7-20-3-4-21-8-13/h1-2,5,19H,3-4,6-8H2,(H2,16,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLSGXBXKACTEBT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC(CS1)(CNC(=O)NC2=CC(=C(C=C2)Cl)Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16Cl2N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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